N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-29(26,27)18-12-5-4-11-17(18)20-23-24-21(28-20)22-19(25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPZWNYWVGWJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes like DNA synthesis and gene expression. Additionally, it can bind to proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Diversity
The following table summarizes key structural and synthetic differences:
Biological Activity
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an oxadiazole ring, which is known for its diverse biological properties. The synthesis typically involves multiple steps, including the formation of the oxadiazole ring through cyclization reactions and subsequent modifications to introduce the naphthalenyl and methanesulfonyl groups. The general synthetic route includes:
- Formation of the oxadiazole ring : This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
- Attachment of naphthalenyl group : This is usually done through acylation reactions.
- Final purification : Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are employed to confirm product formation and purity.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial activity. For instance, a related compound demonstrated significant antibacterial effects against various strains of bacteria, suggesting that the oxadiazole structure may contribute to this activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A related study highlighted that derivatives with methanesulfonyl groups showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . This suggests that this compound may also exhibit similar effects.
Anticancer Activity
Preliminary studies have indicated potential anticancer properties. The mechanism may involve the inhibition of specific kinases or other molecular targets involved in cancer cell proliferation . The unique structural features of this compound could enhance its selectivity towards cancer cells compared to normal cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in inflammatory pathways or cancer cell growth.
- Receptor Interaction : It may bind to specific receptors on cell membranes, altering downstream signaling pathways that lead to therapeutic effects.
In Vitro Studies
A study evaluating the anti-inflammatory activity of related compounds found that those with methanesulfonyl substitutions demonstrated IC50 values in the low micromolar range against COX-2 . This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold.
In Vivo Studies
Animal models have been used to assess the efficacy and safety profile of compounds similar to this compound. In these studies, significant reductions in inflammation markers were observed following treatment with related oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
